molecular formula C15H15N3O2 B2623751 N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-indole-5-carboxamide CAS No. 1340762-13-1

N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-indole-5-carboxamide

Cat. No.: B2623751
CAS No.: 1340762-13-1
M. Wt: 269.304
InChI Key: DPIWNTYGNMRXEE-UHFFFAOYSA-N
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Description

N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-indole-5-carboxamide is a complex organic compound that features both an isoxazole and an indole moiety

Mechanism of Action

Target of Action

The primary target of the compound N-[(3,5-dimethylisoxazol-4-yl)methyl]-1H-indole-5-carboxamide is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which are known to bind acetylated lysines present in proteins . BRD4 inhibitors have demonstrated promising potential in cancer therapy .

Mode of Action

N-[(3,5-dimethylisoxazol-4-yl)methyl]-1H-indole-5-carboxamide interacts with its target BRD4 by inhibiting its activity . This compound has been identified as a potent inhibitor of BRD4, with significant anti-proliferative activity against certain cancer cell lines . It is also suggested that this compound might interact with targets other than BRD4, potentially interfering with cellular DNA damage repair mechanisms .

Biochemical Pathways

The action of N-[(3,5-dimethylisoxazol-4-yl)methyl]-1H-indole-5-carboxamide affects the expression of certain genes such as c-MYC and γ-H2AX . The compound induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase in certain cells . These effects are likely due to the compound’s interaction with BRD4 and possibly other targets.

Pharmacokinetics

The compound’s potent inhibitory effect on brd4 suggests that it may have favorable bioavailability .

Result of Action

The molecular and cellular effects of N-[(3,5-dimethylisoxazol-4-yl)methyl]-1H-indole-5-carboxamide’s action include modulation of gene expression, induction of DNA damage, inhibition of cell migration and colony formation, and cell cycle arrest . These effects contribute to the compound’s anti-proliferative activity against certain cancer cell lines .

Action Environment

The efficacy and stability of N-[(3,5-dimethylisoxazol-4-yl)methyl]-1H-indole-5-carboxamide can be influenced by various environmental factors. For instance, the therapeutic efficacy of BRD4 inhibitors in breast cancer varies depending on the breast cancer subtype . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-indole-5-carboxamide typically involves the formation of the isoxazole ring followed by its attachment to the indole moiety. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate to form differentially substituted regioisomeric isoxazoles . This is followed by the coupling of the isoxazole with an indole derivative under appropriate conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the isoxazole or indole rings through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can lead to the formation of oxazole derivatives, while reduction can yield various reduced forms of the compound .

Scientific Research Applications

N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-indole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-dimethyl-4-isoxazolyl)methyl]aniline
  • 2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone-4-imine

Uniqueness

N-[(3,5-dimethyl-4-isoxazolyl)methyl]-1H-indole-5-carboxamide is unique due to its combination of an isoxazole and an indole moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-9-13(10(2)20-18-9)8-17-15(19)12-3-4-14-11(7-12)5-6-16-14/h3-7,16H,8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIWNTYGNMRXEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNC(=O)C2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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